

eravacycline strong CYP3A inducer concomitant use 1.5mg/kg

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

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Clinical Pharmacology and Significance of the Interaction

- **Mechanism of Interaction:** Eravacycline is metabolized primarily by the **CYP3A4 isoform** [1] [2]. Concomitant administration with strong CYP3A inducers accelerates its metabolism, reducing systemic exposure.
- **Clinical Impact:** This interaction can compromise the efficacy of eravacycline. A dedicated drug-drug interaction study found that co-administration with the strong inducer rifampin resulted in a reduction of eravacycline's total exposure (AUC) by **approximately 25% to 35%** and an increase in its clearance (CL) by **approximately 50%** [3].

Dosing Recommendations and Clinical Management

To ensure therapeutic efficacy in patients requiring concomitant therapy, the following dosage adjustment is recommended:

| Parameter | Standard Dosing (without strong CYP3A inducer) | Adjusted Dosing (with strong CYP3A inducer) |
|--------------------|--|---|
| Dosage Regimen | 1 mg/kg every 12 hours [4] [5] [6] | 1.5 mg/kg every 12 hours [3] [6] [2] |
| Infusion Duration | Approximately 60 minutes [4] [5] | Approximately 60 minutes |
| Treatment Duration | 4 to 14 days [4] [5] | 4 to 14 days |

- **Key Considerations:**

- This adjustment applies to the entire treatment course when co-administered with a strong CYP3A inducer [2].
- No dosage adjustment is warranted for concomitant use of **weak or moderate CYP3A inducers** [6] [2].
- No dosage adjustment is required for patients with **renal impairment**. However, a modified regimen is necessary for patients with **severe hepatic impairment (Child-Pugh C)**, which is independent of CYP3A induction status [5] [6] [2].

Experimental Protocol for DDI Studies

This protocol outlines a clinical study design to investigate the effects of a strong CYP3A inducer on the pharmacokinetics of intravenous eravacycline.

Study Design and Population

- **Design:** An open-label, fixed-sequence, two-period study in healthy adult subjects [3].
 - **Period 1:** Administer a single dose of IV eravacycline (e.g., 1 mg/kg) to establish baseline pharmacokinetic (PK) parameters.
 - **Period 2:** After a washout, administer the strong CYP3A inducer (e.g., rifampin 600 mg once daily) for a sufficient duration to achieve full induction (e.g., 7-14 days). On the last day of inducer dosing, administer a single dose of IV eravacycline (1.5 mg/kg) concomitantly.
- **Subjects:** Healthy volunteers aged 18-55 years. Exclude individuals with hypersensitivity to tetracyclines, significant medical conditions, or use of other concomitant medications.

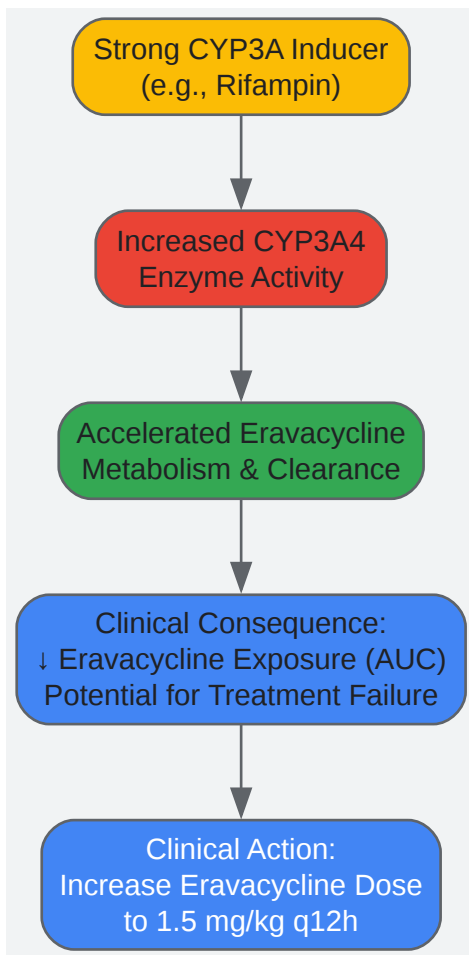
Drug Administration and Pharmacokinetic Sampling

- **Eravacycline Dosing:** Administer as an IV infusion over 60 minutes [4] [5].
- **Pharmacokinetic Blood Sampling:** Collect serial blood samples pre-dose and at multiple timepoints post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48 hours) in both periods to characterize the plasma concentration-time profile.

Bioanalytical and Statistical Analysis

- **Bioanalysis:** Quantify eravacycline concentrations in plasma using a validated method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Use non-compartmental methods to calculate key PK parameters for both dosing periods, including:
 - AUC_{0-t} (Area under the concentration-time curve from time zero to the last measurable timepoint)
 - $AUC_{0-\infty}$ (Area under the curve extrapolated to infinity)
 - C_{max} (Maximum observed plasma concentration)
 - CL (Total body clearance)
 - $t_{1/2}$ (Terminal elimination half-life)
- **Statistical Comparison:** The primary comparison is the geometric mean ratio (GMR) of eravacycline AUC and C_{max} with and without the inducer. A 90% confidence interval for the GMR that falls outside the no-effect boundary (e.g., 80-125%) indicates a significant interaction [3].

The following diagram illustrates the metabolic interaction and the corresponding clinical response outlined in the protocol:



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Eravacycline Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for eravacycline, which are essential for understanding its disposition and the impact of the interaction.

| Pharmacokinetic Parameter | Value (Mean) | Notes / Impact of Strong CYP3A Inducer |
|-------------------------------------|---|---|
| Volume of Distribution (V_{ss}) | 217 L [3] / 321 L [1] | Suggests extensive tissue distribution beyond plasma. |
| Plasma Protein Binding | 79% - 90% (concentration-dependent) [1] | -- |

| Pharmacokinetic Parameter | Value (Mean) | Notes / Impact of Strong CYP3A Inducer |
|-------------------------------------|--|--|
| Primary Metabolic Pathway | CYP3A4- and FMO-mediated oxidation [1] | Pathway induced by strong inducers. |
| Route of Elimination | Feces (~47%), Urine (~34%) [1] | Primarily eliminated as parent drug and metabolites. |
| Elimination Half-Life ($t_{1/2}$) | 20 hours [1] | -- |
| Clearance (CL) | 17.82 L/min [1] | Increased by ~50% with strong inducers [3]. |
| Bioavailability (IV) | 100% (by definition) | -- |

Conclusions and Key Takeaways

- **Proactive Management is Crucial:** The interaction between eravacycline and strong CYP3A inducers is predictable and clinically significant. To maintain effective drug exposure, the dose **must be increased to 1.5 mg/kg every 12 hours** during concomitant use.
- **No Therapeutic Drug Monitoring:** Unlike some antibiotics, eravacycline does not require therapeutic drug monitoring, making adherence to these dosing rules even more critical for ensuring efficacy [4].
- **Research Context:** The recommended experimental protocol provides a framework for evaluating the interaction potential of eravacycline with new chemical entities or in special populations.

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